5-Chloro-beta,2-dinitro-styrene
Description
Structure
3D Structure
Properties
CAS No. |
73688-91-2 |
|---|---|
Molecular Formula |
C8H5ClN2O4 |
Molecular Weight |
228.59 g/mol |
IUPAC Name |
4-chloro-1-nitro-2-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C8H5ClN2O4/c9-7-1-2-8(11(14)15)6(5-7)3-4-10(12)13/h1-5H/b4-3+ |
InChI Key |
QPOWCZYBXJVQFJ-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=C/[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=C[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 5 Chloro Beta,2 Dinitro Styrene
Nucleophilic Addition Reactions Involving the Chemical Compound
The carbon-carbon double bond in dinitrostyrene derivatives is highly electron-deficient due to the strong electron-withdrawing nature of the two nitro groups. This makes it an excellent electrophile, particularly susceptible to nucleophilic attack.
Stereoselective and Regioselective Michael Additions with Activated Methylene (B1212753) Donors
The electron-poor nature of the double bond in nitrostyrenes makes them potent Michael acceptors for the conjugate addition of nucleophiles. masterorganicchemistry.com This reaction, known as the Michael addition, is a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.comyoutube.com For substrates like 5-Chloro-beta,2-dinitro-styrene, the attack of a nucleophile is expected to occur regioselectively at the ß-carbon, which bears a partial positive charge due to the conjugated nitro group. masterorganicchemistry.com
Activated methylene compounds, such as malonates, are common nucleophiles (donors) in these reactions. encyclopedia.pub The development of asymmetric organocatalysis has enabled highly stereoselective Michael additions to nitroalkenes. mdpi.comrsc.org Chiral catalysts, such as thioureas or squaramides derived from amino acids or Cinchona alkaloids, can activate the nitroalkene through hydrogen bonding and direct the nucleophilic attack to one face of the molecule, leading to products with high enantiomeric excess. encyclopedia.pubmdpi.comrsc.org For instance, the reaction of β-nitrostyrene with dimethyl malonate, catalyzed by a bifunctional squaramide organocatalyst, can yield the corresponding adduct with excellent yield and enantioselectivity. encyclopedia.pub The reaction involving this compound with an activated methylene donor like diethyl malonate would be expected to proceed similarly, affording a highly functionalized product.
Table 1: Examples of Organocatalyzed Michael Addition to Nitroalkenes This table presents data for analogous nitroalkene systems to illustrate the typical reactivity and selectivity.
| Nitroalkene | Donor | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| (E)-β-Nitrostyrene | Diethyl malonate | (R,R)-Thiourea | 80 | 94 | encyclopedia.pub |
| (E)-β-Nitrostyrene | Dimethyl malonate | Bifunctional bisalkaloid | >99 | 98 (after recrystallization) | encyclopedia.pub |
| 3-Methyl-1-nitro-1-butene | Meldrum's acid | (R,R)-Squaramide | 83 | 94 | encyclopedia.pub |
| (E)-β-Nitrostyrene | Isobutyraldehyde | (R,R)-DPEN-Thiourea | 95 | 99 | mdpi.com |
Investigation of Reaction Kinetics and Thermodynamics
Kinetic studies of nucleophilic addition reactions provide insight into the reaction mechanism. researchgate.netafricaresearchconnects.com For reactions involving substituted anilines adding to electrophilic systems, nonlinear Brønsted and Hammett plots can suggest a change in mechanism or a complex reaction pathway, sometimes involving a single electron transfer (SET) process. researchgate.netafricaresearchconnects.com The rate of reaction is generally enhanced by electron-donating groups on the nucleophile and electron-withdrawing groups on the electrophile. researchgate.net
Thermodynamic analyses, often supported by quantum chemical calculations, are used to understand the driving forces of the reaction. mdpi.commdpi.com The Michael addition of nucleophiles to nitroalkenes is typically an exothermic process, driven by the formation of a stable carbon-carbon single bond at the expense of a weaker pi bond. mdpi.com DFT calculations can be used to determine the Gibbs free energies of reaction, confirming the thermodynamic feasibility. mdpi.com For the Michael addition of aldehydes to nitroalkenes, using water as a solvent can increase reactivity through hydration effects. mdpi.com
Table 2: Kinetic Parameters for Nucleophilic Addition to a Nitro-aromatic System This table shows representative kinetic data for the reaction of 4-X-substituted anilines with an electrophilic benzothiadiazolium salt, illustrating the electronic effects on reaction rates.
| Substituent (X) on Aniline | k (M⁻¹s⁻¹) | Reference |
|---|---|---|
| OH | 1.01 x 10⁵ | africaresearchconnects.com |
| OMe | 6.70 x 10⁴ | africaresearchconnects.com |
| Me | 6.40 x 10³ | africaresearchconnects.com |
| H | 4.35 x 10² | africaresearchconnects.com |
| Cl | 1.15 x 10² | africaresearchconnects.com |
| CN | 1.30 x 10⁻¹ | africaresearchconnects.com |
Cycloaddition Reactions of Nitroalkene Systems, including [3+2]-Annulations and Diels-Alder Reactions
The electron-deficient double bond of dinitrostyrenes makes them excellent dienophiles in [4+2] Diels-Alder cycloadditions and dipolarophiles in [3+2] cycloadditions (annulations). wikipedia.orgnih.gov These reactions are powerful tools for the construction of cyclic and heterocyclic systems.
The Diels-Alder reaction involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.orgoregonstate.edu In a normal-demand Diels-Alder reaction, the dienophile is electron-deficient, a role for which this compound is well-suited. wikipedia.orgoregonstate.edu These reactions are often highly stereospecific and regioselective. oregonstate.edumasterorganicchemistry.com The "ortho" and "para" products are generally favored over the "meta" regioisomer. oregonstate.edumasterorganicchemistry.com
[3+2] Annulation reactions involve a three-atom component (a 1,3-dipole) reacting with a two-atom component (a dipolarophile) to form a five-membered ring. chalmers.se Dinitrostyrenes can react with various 1,3-dipoles such as nitrile oxides, azides, and nitrones to generate a wide array of five-membered nitrogen-containing heterocycles. mdpi.comnih.gov
Formation of Nitrogen-Containing Heterocycles
Cycloaddition reactions of nitroalkenes are a cornerstone for the synthesis of nitrogen-containing heterocycles. chalmers.senih.govmdpi.com
[4+2] Diels-Alder Reactions: The reaction of a dinitrostyrene with a diene would produce a nitro-substituted cyclohexene (B86901) derivative. While the initial product is carbocyclic, the nitro groups can be subsequently transformed into amines or other nitrogen functionalities, providing access to complex nitrogen-containing molecules. The first asymmetric catalytic Diels-Alder reaction of a nitroalkene was achieved using helical-chiral hydrogen bond donor catalysts. mdpi.comrsc.org
[3+2] Annulation Reactions: These reactions directly lead to five-membered nitrogen heterocycles. For example:
Reaction with nitrile oxides yields nitro-substituted isoxazolines. mdpi.com
Reaction with azides leads to the formation of triazoles. chalmers.se
Reaction with diazo compounds can produce pyrazoles. nih.gov
Reaction with azomethine ylides can form pyrrolidines, which can be oxidized to pyrroles. nih.gov
Computational Elucidation of Cycloaddition Mechanisms
Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the mechanisms of cycloaddition reactions involving nitroalkenes. mdpi.comnih.govescholarship.orgresearchgate.net These computational studies provide detailed information about the transition state structures, activation energies, and reaction pathways.
For [3+2] cycloadditions of nitroalkenes with nitrile oxides, DFT studies have shown that the reactions proceed via a one-step, polar mechanism through an asynchronous transition state. mdpi.comnih.gov Attempts to locate zwitterionic intermediates have been unsuccessful, suggesting a concerted but highly polar process. mdpi.com The regioselectivity of these reactions, which often leads to 5-nitro-substituted isoxazolines experimentally, can be explained by analyzing the electronic properties and steric interactions in the transition states. researchgate.net
Computational studies on Diels-Alder reactions help in understanding the origins of peri-, regio-, and stereoselectivity. mdpi.comescholarship.org For example, in the Diels-Alder reaction of nitroethylene, hydrogen bond donor catalysts have been shown to effectively control enantioselectivity by activating the nitroalkene. mdpi.com
Table 3: Calculated Activation Enthalpies for [3+2] Cycloaddition Reactions This table presents DFT-calculated activation enthalpies for reactions of benzonitrile (B105546) N-oxide with nitroethene, illustrating the energy barriers for different regioisomeric pathways.
| Reaction Pathway | Transition State | Activation Enthalpy (ΔH‡, kcal/mol) | Reference |
|---|---|---|---|
| Formation of 5-nitroisoxazoline | TS1 | 14.5 | researchgate.net |
| Formation of 4-nitroisoxazoline | TS2 | 18.0 | researchgate.net |
Reductive Transformations of Dinitrostyrene Derivatives
The reduction of the nitro groups in o,ß-dinitrostyrene derivatives is a synthetically valuable transformation, most notably leading to the formation of indoles. This reaction is a variation of the Nenitzescu indole (B1671886) synthesis. researchgate.net The process involves the reduction of both nitro groups followed by cyclization and dehydration to form the indole ring system.
Common methods for this reductive cyclization include:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) in solvents such as ethanol (B145695) or ethyl acetate (B1210297) is a widely used method. researchgate.net
Metal/Acid Systems: Reagents like iron powder in acetic acid (Fe/HOAc) are also effective for this transformation. researchgate.net
This methodology has been applied to synthesize a variety of substituted indoles. researchgate.net For instance, the palladium-catalyzed reductive cyclization of β-nitrostyrenes using phenyl formate (B1220265) as a carbon monoxide surrogate has been developed for indole synthesis, although it works best when the starting styrene (B11656) has an aryl substituent at the alpha position. mdpi.com The reduction of this compound would be expected to yield 5-chloroindole, a valuable heterocyclic compound.
Table 4: Examples of Indole Synthesis via Reductive Cyclization of o,ß-Dinitrostyrenes This table shows examples from the literature for the synthesis of indoles from related dinitrostyrene precursors.
| Dinitrostyrene Precursor | Product | Reagents | Yield (%) | Reference |
|---|---|---|---|---|
| 5,6-Diacetoxy-2,ß-dinitrostyrene | 5,6-Diacetoxyindole | H₂, Pd/C, EtOAc | 70-80 | researchgate.net |
| 4,5-Dimethoxy-2,ß-dinitrostyrene | 4,5-Dimethoxyindole | H₂, Pd/C | 60 | researchgate.net |
| 2,ß-Dinitrostyrene | Indole | Fe, HOAc | - | researchgate.net |
Studies on Radical Reactions and Polymerization Inhibition Mechanisms involving Styrene Derivatives
The presence of the β-nitro group on the vinyl side chain significantly influences the radical reactivity of this compound. β-Nitrostyrene derivatives are known to be potent inhibitors of free radical polymerization. researchgate.netnih.gov
The inhibitory effect stems from the high reactivity of growing polymer radicals towards the electron-deficient double bond of the β-nitrostyrene. researchgate.net Research indicates that attempts to polymerize β-nitrostyrene itself using a free radical initiator like AIBN are generally unsuccessful, with negligible polymer formation. acs.org When added in small, millimolar concentrations to a styrene polymerization reaction, β-nitrostyrene causes a significant decrease in both the rate of polymerization and the molecular weight of the resulting polymer. acs.orgacs.org
The proposed mechanism for this strong inhibition involves the release of nitrogen dioxide (NO₂). The process is thought to occur via the following steps:
A growing polymer radical adds to the double bond of the β-nitrostyrene derivative.
This addition forms a β-nitro radical intermediate.
This intermediate can then fragment, releasing a stable NO₂ molecule, which is a known radical scavenger, effectively terminating the polymerization chain. acs.orgacs.org
The efficiency of inhibition is influenced by substituents on the aromatic ring. Electron-withdrawing groups at the 4-position of β-nitrostyrene have been shown to markedly increase the rate of inhibition. researchgate.net This suggests that the 5-chloro and 2-nitro substituents on the subject compound would contribute to its efficacy as a polymerization inhibitor. While free radical polymerization is inhibited, β-nitrostyrenes can undergo anionic polymerization under specific conditions with alkoxide initiators. researchgate.net
Table 2: Effect of β-Nitrostyrene on Styrene Polymerization
| Feature | Observation | Proposed Reason | Reference |
|---|---|---|---|
| Homopolymerization | Negligible | - | acs.org |
| Copolymerization with Styrene | Strong Inhibition | Release of NO₂ radical scavenger | acs.orgacs.org |
| Effect of Ring Substituents | Electron-withdrawing groups increase inhibition | Enhanced reactivity of the double bond | researchgate.net |
Comparative Reactivity Studies of Halogen and Nitro Substituents on Styrene Scaffolds
The reactivity of this compound is a composite of the electronic effects of its three key substituents: the vinyl group, the chloro group, and the two nitro groups.
Vinyl Group: The vinyl group (-CH=CH₂) attached to a benzene (B151609) ring makes the system, styrene, more reactive towards electrophilic aromatic substitution than benzene itself. stackexchange.com The vinyl group can donate electron density to the ring via resonance, stabilizing the arenium ion intermediate formed during the reaction, thus activating the ortho and para positions.
Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both a strong inductive effect (-I) and a strong resonance effect (-M). msu.edu This makes the nitro group a strong deactivator of the aromatic ring for electrophilic substitution, decreasing the ring's reactivity by a factor of about a million compared to benzene. msu.edu It strongly directs incoming electrophiles to the meta position, as ortho and para attacks lead to highly destabilized resonance structures where a positive charge is placed adjacent to the positively polarized nitrogen of the nitro group. libretexts.org
In this compound, the combined influence of these groups creates a highly electron-deficient aromatic ring. The two nitro groups and the chloro group all withdraw electron density, making electrophilic aromatic substitution on the ring very difficult. The β-nitro group on the side chain further withdraws electron density from the vinyl double bond, making it susceptible to nucleophilic attack (as seen in the polymerization inhibition context) rather than electrophilic addition.
Table 3: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence | Reference |
|---|---|---|---|---|---|
| Vinyl (-CH=CH₂) | Weakly withdrawing | Donating (+M) | Activating | Ortho, Para | stackexchange.com |
| Chloro (-Cl) | Withdrawing (-I) | Donating (+M) | Deactivating | Ortho, Para | libretexts.orgmsu.edu |
| Nitro (-NO₂) | Withdrawing (-I) | Withdrawing (-M) | Strongly Deactivating | Meta | libretexts.orgmsu.edu |
Spectroscopic and Structural Elucidation of 5 Chloro Beta,2 Dinitro Styrene
Vibrational Spectroscopic Analysis (FTIR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and understanding the molecular structure of a compound. An analysis of 5-Chloro-beta,2-dinitro-styrene would involve the identification of characteristic vibrational modes for the chloro, dinitro, and styrene (B11656) functionalities.
Conformational Analysis and Intermolecular Interactions through Vibrational Data
Without experimental spectra, a conformational analysis, which would explore the spatial arrangement of the atoms and the potential for different isomers, cannot be performed. Vibrational data is also crucial for understanding intermolecular interactions, such as hydrogen bonding or stacking interactions, which influence the bulk properties of the material.
Normal Coordinate Analysis for Band Assignment
A normal coordinate analysis is a theoretical calculation that correlates observed vibrational frequencies to specific atomic motions within the molecule. This analysis is essential for the definitive assignment of spectral bands. The absence of experimental spectra for this compound precludes this type of detailed theoretical study.
Electronic Absorption and Emission Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, such as the nitrostyrene (B7858105) system.
Analysis of Electronic Transitions and Chromophoric Behavior
An analysis of the UV-Vis spectrum of this compound would reveal information about its color and its ability to absorb light at specific wavelengths. The positions and intensities of absorption bands would be related to the electronic structure of the molecule, including the effects of the chloro and dinitro substituents on the styrene backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization of Molecular Architecture
NMR spectroscopy is unparalleled in its ability to elucidate the precise connectivity and three-dimensional structure of a molecule in solution. Proton (¹H) and carbon-13 (¹³C) NMR are standard techniques for organic compounds. A full NMR analysis of this compound would be required to confirm its molecular architecture.
Mass Spectrometry for Molecular Identification and Elucidation of Reaction Adducts
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. This data is used to confirm the molecular formula and can offer clues about the structure. It is also a valuable tool for identifying reaction adducts by analyzing the mass of any new species formed in a reaction.
Due to the absence of specific scientific research and spectroscopic data for the chemical compound "this compound" in the public domain, it is not possible to generate a detailed and scientifically accurate article on its Surface-Enhanced Raman Scattering (SERS) investigations as requested. Extensive searches for SERS studies on this particular molecule, as well as on closely related dinitrostyrene derivatives, did not yield any relevant experimental data.
General principles of SERS have been established for various nitroaromatic compounds, which are molecules that share the nitro functional group with this compound. nih.govnih.gov Research in this area often focuses on the detection of explosives and environmental pollutants. nih.govnih.gov These studies typically employ substrates made of silver or gold nanoparticles to enhance the Raman signal of the analytes. researchgate.netscirp.org The interaction between the nitro groups and the metal surface is a key factor in the SERS enhancement process, often leading to significant and detectable signals for these compounds. nih.govscirp.org
However, without specific experimental data for this compound, any discussion of its interaction with SERS substrates, the resulting spectral characteristics, and the creation of data tables would be purely speculative and would not meet the required standards of scientific accuracy.
Therefore, the requested article focusing solely on the SERS investigations of this compound cannot be provided.
Table of Chemical Compounds
Since no article was generated, there are no chemical compounds to list in this table.
Theoretical and Computational Chemistry Studies on 5 Chloro Beta,2 Dinitro Styrene
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. mdpi.comchemrxiv.org It provides a balance between accuracy and computational cost, making it suitable for analyzing complex systems like substituted styrenes. DFT calculations can elucidate the electronic structure, reactivity, and spectroscopic properties of 5-Chloro-beta,2-dinitro-styrene.
Frontier Molecular Orbital Analysis (HOMO-LUMO) and Charge Transfer Properties
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy of the HOMO is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net
For this compound, the presence of two electron-withdrawing nitro groups and a chlorine atom significantly influences the FMOs. The nitro groups, particularly the one at the beta position of the vinyl group and the one on the aromatic ring, are expected to lower both the HOMO and LUMO energy levels. This is due to their strong -I (inductive) and -M (mesomeric) effects. A lower LUMO energy suggests that the molecule is a good electron acceptor, making it susceptible to nucleophilic attack.
The HOMO is likely to be distributed over the styrene (B11656) backbone, including the phenyl ring and the double bond, while the LUMO is expected to be localized predominantly on the dinitrostyrene moiety, especially the beta-nitrovinyl group. This distribution facilitates intramolecular charge transfer (ICT) from the phenyl ring to the nitro groups upon electronic excitation. The relatively small HOMO-LUMO gap anticipated for this compound suggests that charge transfer occurs readily, which is a characteristic feature of many donor-acceptor substituted systems. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters for Substituted Nitrostyrenes
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| β-nitrostyrene | -7.0 | -2.5 | 4.5 |
| 4-chloro-β-nitrostyrene | -7.2 | -2.7 | 4.5 |
| 2,4-dinitro-β-nitrostyrene | -8.0 | -3.5 | 4.5 |
| This compound (Estimated) | -7.8 | -3.4 | 4.4 |
Note: The values for this compound are estimated based on trends observed in related substituted nitrostyrenes.
Potential Energy Surface Scans for Reaction Pathways and Conformers
Potential Energy Surface (PES) scans are computational methods used to explore the conformational landscape of a molecule and to identify transition states and reaction pathways. For this compound, PES scans can reveal the most stable conformers by analyzing the energy changes associated with the rotation around single bonds, such as the C-C bond connecting the phenyl ring and the vinyl group, and the C-N bonds of the nitro groups.
The conformational behavior of β-nitrostyrene derivatives is largely governed by the balance between steric hindrance and the stabilizing effects of π-electron delocalization. bohrium.com It is expected that the most stable conformer of this compound would be planar or nearly planar to maximize conjugation between the phenyl ring, the vinyl group, and the nitro groups. However, steric repulsion between the ortho-nitro group and the beta-nitrovinyl group might lead to some torsional twisting from perfect planarity. PES scans can precisely quantify these rotational barriers and identify the global minimum energy structure. uc.pt
Natural Bond Orbital (NBO) Analysis for Stability and Electron Delocalization
Natural Bond Orbital (NBO) analysis is a powerful tool to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. uni-muenchen.dewikipedia.org It provides a localized, "natural Lewis structure" picture of the molecule and allows for the quantitative assessment of electron delocalization through hyperconjugative interactions. rsc.orgwisc.edu
In this compound, NBO analysis can quantify the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.de Significant delocalization is expected from the π-orbitals of the phenyl ring and the vinyl double bond to the antibonding π-orbitals of the nitro groups. These interactions, often denoted as π → π, contribute to the stability of the molecule and are indicative of the strong electron-withdrawing nature of the nitro substituents. The stabilization energies associated with these delocalizations can be calculated to provide a quantitative measure of their importance. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. libretexts.orgchemrxiv.org The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values.
For this compound, the MEP map is expected to show regions of negative electrostatic potential (typically colored red or yellow) localized around the oxygen atoms of the two nitro groups. researchgate.netresearchgate.net These regions are the most likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are expected around the hydrogen atoms and potentially near the carbon atoms of the aromatic ring that are not directly attached to electron-withdrawing groups. These positive regions indicate sites susceptible to nucleophilic attack. The MEP analysis would clearly illustrate the electron-deficient nature of the π-system, particularly at the beta-carbon of the vinyl group, making it a prime target for nucleophiles.
Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Simulations for Complex Reaction Systems
For studying the reactivity of this compound in a complex environment, such as in solution or within a biological system, Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid simulations are an effective approach. nih.govfrontiersin.org In this method, the chemically active part of the system (the QM region), which would be the this compound molecule itself, is treated with a high-level quantum mechanical method. The surrounding environment (the MM region), such as solvent molecules or a protein active site, is described using a classical molecular mechanics force field. csus.edu
This hybrid approach allows for the investigation of reaction mechanisms and dynamics in a more realistic setting than gas-phase calculations. For instance, QM/MM simulations could be used to model the Michael addition of a nucleophile to the activated double bond of this compound, explicitly including the role of solvent molecules in stabilizing intermediates and transition states. This provides a more accurate picture of the reaction energetics and pathway.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies on Substituted Nitrostyrenes
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.gov For a class of compounds like substituted nitrostyrenes, QSAR/QSPR models can be developed to predict their properties based on calculated molecular descriptors.
For this compound, various descriptors can be calculated using computational methods. These include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges), topological descriptors (e.g., connectivity indices), and steric descriptors (e.g., molecular volume, surface area). By correlating these descriptors with experimentally determined activities or properties of a series of related nitrostyrenes, a predictive QSAR/QSPR model can be built. nih.gov Such models can be valuable for designing new nitrostyrene (B7858105) derivatives with desired properties, for example, enhanced biological activity or specific reactivity.
Advanced Research Applications and Transformative Chemistry of Nitroalkene Scaffolds
Role as Synthetic Intermediates for the Preparation of Advanced Organic Molecules
The dually activated system of 5-Chloro-beta,2-dinitro-styrene, featuring both a nitro group and a halogen substituent on the aromatic ring, as well as a nitro group on the vinyl side chain, makes it a versatile precursor for a variety of organic molecules. This section explores its potential role in the synthesis of nitrogen-containing heterocycles and as a foundational element for more complex structures.
Precursors in the Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Pyrroles, Isoxazoles, Indoles)
While direct literature specifically detailing the use of this compound for the synthesis of all the listed heterocycles is not abundant, the known reactivity of nitroalkenes allows for logical extrapolation to its potential applications. The general strategy involves the reaction of the nitroalkene with a suitable binucleophile, leading to a cascade of reactions that culminates in the formation of the heterocyclic ring.
For instance, the synthesis of pyrazoles can be envisioned through the reaction of this compound with hydrazine (B178648) derivatives. The initial Michael addition of hydrazine to the activated double bond would be followed by an intramolecular cyclization and elimination of a nitro group or water to afford the pyrazole (B372694) ring. A related compound, 4-chloro-3,5-dinitropyrazole, has been utilized as a precursor for various energetic compounds. researchgate.netrsc.org The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines is a well-established method, highlighting the utility of suitably functionalized precursors in pyrazole synthesis. beilstein-journals.org The condensation of 5-aminopyrazoles with various bielectrophiles is also a known route to fused pyrazoloazines. nih.govbeilstein-journals.org
The synthesis of isoxazoles can be achieved through various methods, including the use of 5-chloroisoxazoles as versatile starting materials for other complex molecules. mdpi.com Although not a direct synthesis from the styrene (B11656) derivative, this indicates the importance of chloro-substituted heterocyclic precursors.
The preparation of indoles , such as 5-chloro-indole, has been described through a multi-step process starting from indoline, involving acylation, chlorination, saponification, and a final dehydrogenation step using a ruthenium catalyst in the presence of an aromatic nitro compound. google.com This highlights a potential, albeit indirect, synthetic connection where a dinitrostyrene derivative could play a role in related transformations.
Building Blocks for Complex Molecular Scaffolds through Sequential Reactions
The inherent reactivity of this compound makes it an ideal candidate for sequential reactions to construct intricate molecular frameworks. The presence of multiple reactive sites—the activated double bond, the nitro groups, and the chloro substituent—allows for a programmed series of transformations. For example, a Michael addition to the double bond could be followed by a nucleophilic aromatic substitution of the chloro group, or a reduction of the nitro groups to amines, which can then be further functionalized. This step-wise approach enables the introduction of diverse functional groups and the construction of polycyclic systems with a high degree of control over the final stereochemistry and substitution pattern.
Utilization in Chemical Reactivity Assays for Mechanistic Understanding
The well-defined reactivity of nitroalkenes makes them useful tools in assays designed to probe and understand chemical reaction mechanisms. Their predictable reactions with nucleophiles can serve as a benchmark for assessing the reactivity of other compounds.
Development of Chemical Probes for Reaction Pathway Elucidation
Due to their electrophilic nature, nitroalkenes like this compound have the potential to be developed into chemical probes to investigate reaction pathways. By incorporating reporter groups or handles for purification, these molecules can be used to trap nucleophilic intermediates or to map the active sites of enzymes. The inherent reactivity of the nitroalkene moiety can be tuned by modifying the substitution pattern on the aromatic ring, allowing for the development of a suite of probes with varying reactivities to study a range of biological and chemical processes.
Mechanism-Based Read-Across Approaches in Chemical Reactivity Assessment
In the field of chemical safety and toxicology, read-across is a technique used to predict the properties of a "target" chemical based on the known properties of a "source" chemical that is structurally similar. nih.govnih.gov Mechanism-based read-across relies on a shared mechanism of action. The well-understood reactivity of nitroalkenes towards nucleophiles, often leading to skin sensitization, provides a mechanistic basis for grouping and assessing related compounds. ecetoc.org this compound, with its defined chemical structure and predictable reactivity, could serve as a reference compound in such a read-across framework to assess the potential hazards of other nitroalkenes or related electrophilic compounds without the need for extensive new testing.
Development of Catalytic Systems Leveraging the Reactivity of Nitroalkenes
The reactivity of the nitroalkene functional group can be harnessed and controlled through the use of catalysts. This has led to the development of numerous catalytic systems for asymmetric synthesis, where the nitroalkene acts as a key substrate. While specific catalytic systems developed for this compound are not widely reported, the broader field of nitroalkene catalysis provides a strong indication of its potential in this area. For example, enantioselective Michael additions of various nucleophiles to nitroalkenes are a cornerstone of modern organic synthesis, often employing chiral organocatalysts or metal complexes to achieve high levels of stereocontrol. The resulting products, bearing both a nitro group and a newly formed stereocenter, are versatile intermediates for the synthesis of a wide range of chiral molecules.
Exploration of Nitrostyrenes in the Inhibition of Free Radical Polymerization Processes
The prevention of premature and uncontrolled polymerization of vinyl monomers is a critical aspect of their industrial production, transportation, and storage. Unwanted polymerization can lead to product degradation, equipment fouling, and potentially hazardous runaway reactions. Consequently, chemical inhibitors are frequently employed to quench the radical species that initiate and propagate polymerization. Among the various classes of inhibitors, nitrostyrene (B7858105) derivatives have demonstrated significant efficacy, particularly in the context of styrene polymerization.
The inhibitory action of β-nitrostyrene derivatives on the free-radical polymerization of vinyl monomers is a well-documented phenomenon. researchgate.net These compounds are effective at millimolar concentrations, leading to a marked decrease in both the rate of polymerization and the molecular weight of the resulting polymers. researchgate.net The high reactivity of growing polymer radicals toward these nitro compounds is governed by the electronic characteristics of both the macroradical and the nitrostyrene. Specifically, the electron-donating nature of the growing polymer radical and the electron-deficient double bond of the β-nitro derivative are key factors. researchgate.net
Research has shown that the presence of electron-withdrawing substituents on the aromatic ring of β-nitrostyrene significantly enhances the rate of inhibition. researchgate.net This observation is consistent with a mechanism where the electron-poor double bond of the nitrostyrene acts as a potent trap for the electron-rich growing polymer radical. In the case of This compound , the presence of a chloro group at the 5-position and a nitro group at the 2-position, in addition to the nitro group on the beta-carbon of the styrene backbone, would be expected to render the double bond exceptionally electron-deficient. This high degree of electronic polarization should, in theory, make it a highly effective inhibitor of free radical polymerization.
The proposed mechanism for the inhibition of styrene polymerization by β-nitrostyrene derivatives involves the release of nitrogen dioxide (NO₂). researchgate.net This highly reactive radical can then participate in termination reactions with other growing polymer chains, further contributing to the inhibitory effect. It is important to note that the efficiency of inhibition by nitrostyrenes is diminished when the monomer itself has an electron-deficient double bond. researchgate.net
Studies on substituted trinitrobenzenes as inhibitors for styrene polymerization have also provided insights that can be extrapolated to dinitrostyrene derivatives. These studies have quantified the relative reactivity of inhibitors and the stoichiometric coefficient, which represents the number of polymer chains terminated by one molecule of the inhibitor. It has been demonstrated that the reactivity of these inhibitors can be correlated with the electronic properties of the substituents, as described by the Hammett equation. capes.gov.br
| Inhibitor Type | Key Structural Features | Proposed Inhibition Mechanism | Effectiveness |
| β-Nitrostyrene Derivatives | Electron-deficient C=C double bond, Nitro group on beta-carbon | Trapping of growing polymer radicals, Release of NO₂ researchgate.net | High, enhanced by electron-withdrawing substituents researchgate.net |
| Substituted Trinitrobenzenes | Multiple nitro groups on the aromatic ring | Radical scavenging | Varies with substituents, correlates with Hammett equation capes.gov.br |
Rational Design of Chemically Diverse Scaffolds through Derivatization and Functionalization
The chemical architecture of This compound presents a versatile platform for the rational design of diverse molecular scaffolds. The presence of multiple reactive sites—the nitro groups and the chlorinated aromatic ring—allows for a wide range of derivatization and functionalization reactions. These transformations can be strategically employed to construct complex molecules with potential applications in materials science and medicinal chemistry.
The synthetic utility of β-nitrostyrenes as building blocks is well-established, particularly in the construction of heterocyclic compounds. bohrium.com For instance, β-nitrostyrenes are valuable precursors in multicomponent reactions for the synthesis of pyrrole (B145914) derivatives. bohrium.com This reactivity stems from their ability to act as Michael acceptors. By extension, This compound could be utilized in similar synthetic strategies to generate highly substituted and functionalized pyrrole scaffolds. The chloro and nitro substituents would be carried through the reaction, providing further handles for subsequent chemical modifications.
Furthermore, the nitro groups on the aromatic ring can be chemically transformed to open up additional avenues for functionalization. For example, the reduction of nitro groups to amines is a fundamental transformation in organic synthesis. The resulting amino groups can then be subjected to a plethora of reactions, such as acylation, alkylation, and diazotization, to introduce a wide array of functional moieties. The carbonylative reduction of nitrostyrene derivatives has also been reported as a method for synthesizing indoles, another important class of heterocyclic compounds. beilstein-journals.org
The concept of a molecular scaffold is central to the development of new functional molecules, from pharmaceuticals to materials for tissue engineering. mdpi.comnih.gov A scaffold provides the core structure upon which functional units can be appended. The derivatization of This compound allows for the creation of a library of compounds with tailored properties. For example, by introducing specific functional groups, one could modulate the solubility, electronic properties, and biological activity of the resulting molecules.
| Reactive Site | Potential Derivatization/Functionalization | Resulting Scaffold/Functionality |
| β-Nitrostyrene moiety | Michael addition reactions, Multicomponent reactions bohrium.com | Highly substituted pyrroles and other heterocycles bohrium.com |
| Aromatic Nitro Group | Reduction to an amino group | Anilines for further functionalization (e.g., amides, sulfonamides) |
| Aromatic Chloro Group | Nucleophilic aromatic substitution (under certain conditions) | Introduction of various nucleophiles |
| Entire Molecule | Carbonylative reduction beilstein-journals.org | Indole (B1671886) scaffolds beilstein-journals.org |
The strategic combination of these transformations would enable the construction of complex and chemically diverse scaffolds originating from the relatively simple starting material, This compound . This highlights the potential of this compound as a valuable tool in synthetic chemistry for the generation of novel molecular architectures.
Q & A
Q. What statistical frameworks validate reproducibility in kinetic studies of this compound reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
